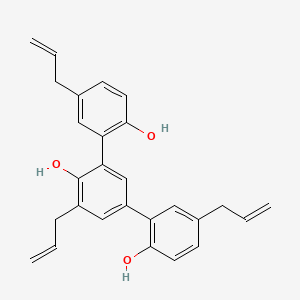
Macranthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macranthol is a natural product found in Illicium fargesii, Illicium macranthum, and other organisms with data available.
Applications De Recherche Scientifique
Antidepressant Effects
Research indicates that Macranthol exhibits significant antidepressant-like effects in various animal models. A notable study demonstrated that this compound could alleviate depressive-like behaviors induced by lipopolysaccharide (LPS) in mice. The study revealed that pretreatment with this compound reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the serum and prefrontal cortex of LPS-treated mice. Additionally, it inhibited the elevation of CD11b, a marker for microglial activation, suggesting a mechanism involving the suppression of neuroinflammation .
Case Studies and Research Findings
A variety of studies have explored the efficacy of this compound in different contexts:
Clinical Implications
While animal studies provide promising results, further research is needed to explore the clinical applications of this compound in human populations. The findings suggest that this compound may serve as a potential therapeutic agent for treating depression, particularly forms associated with neuroinflammation.
Propriétés
Numéro CAS |
123941-73-1 |
|---|---|
Formule moléculaire |
C27H26O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2,4-bis(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylphenol |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)22(14-18)21-16-20(9-6-3)27(30)24(17-21)23-15-19(8-5-2)11-13-26(23)29/h4-6,10-17,28-30H,1-3,7-9H2 |
Clé InChI |
CFWKXAWFAQXEAK-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |
SMILES canonique |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |
Key on ui other cas no. |
123941-73-1 |
Synonymes |
macranthol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















